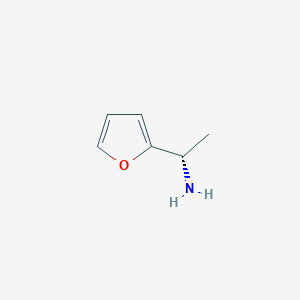

(1S)-1-(furan-2-yl)ethan-1-amine

Description

Contextual Significance of Chiral Amines in Enantioselective Processes

Chiral amines are indispensable components in the field of advanced organic synthesis, primarily due to their ubiquitous presence in biologically active molecules and their utility as catalysts and resolving agents. acs.orgnih.gov Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their significance in medicinal chemistry. acs.orgnih.gov These compounds serve as crucial building blocks for complex molecules, including a wide array of natural products and agrochemicals. nih.gov

In enantioselective processes, chiral amines are employed in several key roles:

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved.

Chiral Bases: In reactions like enantioselective deprotonations, homochiral lithium amide bases derived from chiral amines can create stereocenters with high selectivity. sigmaaldrich.com

Resolving Agents: They are widely used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts. sigmaaldrich.com

Ligands for Asymmetric Catalysis: Chiral amines are precursors to a multitude of chiral ligands (e.g., phosphoramidites, N-heterocyclic carbenes) used in transition-metal-catalyzed reactions. acs.orgsigmaaldrich.com These catalytic systems are pivotal for transformations such as asymmetric hydrogenation, reductive amination, and allylic amination. acs.orgnih.gov

The development of efficient methods for synthesizing enantiomerically pure amines is a major focus of modern chemical research. nih.gov While traditional methods like chemical resolution are still in use, catalytic approaches, including transition metal catalysis, biocatalysis, and organocatalysis, are at the forefront of innovation, offering more sustainable and efficient routes. acs.orgrochester.edu The asymmetric hydrogenation of imines, for instance, stands out as one of the most direct and powerful methods for producing α-chiral amines. nih.gov However, challenges such as the instability of imine intermediates and potential catalyst deactivation by the amine products persist, driving continuous research in the field. thieme-connect.com

Overview of (1S)-1-(furan-2-yl)ethan-1-amine as a Versatile Chiral Building Block

This compound is a primary chiral amine that features a furan (B31954) ring attached to a stereogenic center. This structure makes it a valuable and versatile building block in asymmetric synthesis. The furan moiety itself is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.netnih.gov The combination of the furan ring, which can participate in various chemical transformations, and the chiral amine group provides a powerful synthon for constructing complex molecular architectures.

The synthesis of related chiral furan-2-yl-substituted compounds has been explored, for instance, through the condensation of furfural (B47365) with a chiral amine like (+)-α-methylbenzylamine, followed by reduction. researchgate.net The analogous chiral alcohol, (R)-1-(furan-2-yl)ethanol, is recognized as a key precursor in the synthesis of several bioactive piperidine (B6355638) alkaloids and antifungal compounds, underscoring the synthetic importance of the chiral 1-(furan-2-yl)ethyl scaffold. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27948-38-5 bldpharm.comchemshuttle.com |

| Molecular Formula | C₆H₉NO chemshuttle.comnih.gov |

| Molecular Weight | 111.14 g/mol chemshuttle.comnih.gov |

| Appearance | Not specified |

| Purity | ≥95% chemshuttle.com |

| SMILES | CC@HC1=CC=CO1 chemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

This table is generated based on data from commercial suppliers and public chemical databases.

The utility of this compound lies in its ability to introduce both chirality and the furan heterocycle into a target molecule. The amine group can be readily functionalized or used to direct further reactions, while the furan ring can be modified or used as a diene in cycloaddition reactions. researchgate.net

Historical Trajectory and Current Research Landscape of Chiral Furan Derivatives

The furan ring system is a cornerstone of heterocyclic chemistry and is found in a vast number of natural products and pharmaceuticals. researchgate.netbenthamdirect.com Historically, many furan-containing compounds were derived from biomass, with furfural being a key platform chemical obtained from the dehydration of C5 sugars. frontiersin.orgmdpi.com The transformation of these biomass-derived furans into value-added chemicals, including amines, is a significant area of green and sustainable chemistry. frontiersin.orgmdpi.com

The development of synthetic methods to access multifunctionalized chiral furans has been a major focus for organic chemists. benthamdirect.comdntb.gov.ua These derivatives are not only targets in themselves but also serve as potent intermediates for further synthetic transformations. benthamdirect.com The current research landscape is characterized by the development of sophisticated enantioselective methodologies to create chiral centers on or adjacent to the furan ring.

Table 2: Key Synthetic Strategies for Chiral Furan Derivatives

| Strategy | Description | Research Focus |

|---|---|---|

| Functionalization of Furan Moieties | Direct asymmetric modification of a pre-existing furan ring. | C-H functionalization, asymmetric lithiation-trapping. |

| Organocatalytic/Enantioselective Approaches | Use of small organic molecules or metal complexes to catalyze the asymmetric synthesis of furans. benthamdirect.com | Friedel-Crafts reactions, cycloadditions, nucleophilic additions to furfural. researchgate.net |

| Chemoenzymatic Kinetic Resolution | Employing enzymes to selectively react with one enantiomer of a racemic furan derivative, allowing for the separation of enantiomers. benthamdirect.com | Lipase-catalyzed resolutions of furan-containing alcohols and esters. |

| Chiral Pool Synthesis | Utilizing readily available enantiopure starting materials, such as carbohydrates or amino acids, to synthesize chiral furans. benthamdirect.comyoutube.com | Conversion of sugars into furan derivatives, preserving stereochemical integrity. youtube.com |

| Reductive Amination | Conversion of furan-based aldehydes and ketones (e.g., furfural) into amines using a nitrogen source and a reducing agent over a catalyst. mdpi.com | Development of heterogeneous catalysts for selective synthesis of primary and secondary furan amines. mdpi.com |

Current research continues to push the boundaries of efficiency and selectivity. There is a strong emphasis on catalytic methods that minimize waste and maximize atom economy. mdpi.com The synthesis of chiral furan-containing amines from biomass-derived furfural is a particularly active area, driven by the desire to create sustainable pathways to valuable chemical entities. mdpi.com The unique electronic properties and reactivity of the furan ring ensure that it will remain a central structural motif in the ongoing development of synthetic chemistry and medicinal science. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(furan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthesis Methodologies for 1s 1 Furan 2 Yl Ethan 1 Amine

Asymmetric Reduction Strategies

Asymmetric reduction provides a direct route to chiral amines from prochiral precursors like imines and ketones. These methods often employ chiral catalysts or reagents to induce enantioselectivity.

Catalytic Asymmetric Hydrogenation of Imines and Related Prochiral Substrates

Catalytic asymmetric hydrogenation is a powerful and environmentally benign approach for producing chiral amines. researchgate.net This method involves the reduction of a prochiral imine or a related substrate using hydrogen gas in the presence of a chiral transition-metal complex. These complexes, typically featuring metals like rhodium, ruthenium, or iridium coordinated to chiral ligands, facilitate the enantioselective addition of hydrogen to the C=N double bond. researchgate.netcapes.gov.br For the synthesis of (1S)-1-(furan-2-yl)ethan-1-amine, a suitable prochiral substrate would be the corresponding imine derived from 2-acetylfuran (B1664036).

The efficiency and enantioselectivity of the hydrogenation are highly dependent on the choice of catalyst, chiral ligand, and reaction conditions. Recent advancements have focused on the development of novel chiral ligands and catalytic systems to achieve high enantiomeric excess (ee) and turnover numbers. nih.gov Asymmetric transfer hydrogenation (ATH), which utilizes a hydrogen source other than H2 gas (e.g., isopropanol (B130326) or formic acid), offers a convenient alternative to traditional asymmetric hydrogenation. nih.gov

Another related strategy is the asymmetric hydrogenation of oximes. For instance, the enantioselective hydrogenation of TIPS-protected oximes using chiral borane (B79455) catalysts has been reported, yielding hydroxylamine (B1172632) derivatives which can be further converted to the desired amine. nih.gov

Chiral Metal Hydride and Borane Reductions

The use of chiral reducing agents derived from metal hydrides and boranes is a well-established method for the asymmetric reduction of ketones to chiral alcohols, which can then be converted to chiral amines.

Chiral borane reagents, such as those prepared from borane and chiral amino alcohols like (S)-valinol, have been employed for the enantioselective reduction of aromatic ketones. rsc.org The reaction of a chiral amino alcohol with borane can form an oxazaborolidine, which acts as a catalyst for the enantioselective reduction of ketones by a borane-THF complex. york.ac.uk This method has demonstrated high enantioselectivity (up to 95% ee) for the reduction of acetophenone (B1666503) to (R)-1-phenylethanol. york.ac.uk A similar approach could be applied to the reduction of 2-acetylfuran to produce the precursor alcohol for this compound.

Chiral metal hydride reagents, such as those derived from lithium aluminum hydride modified with chiral ligands, have also been explored for the asymmetric reduction of ketones. rsc.org While effective, these stoichiometric reagents can be less atom-economical compared to catalytic methods. The stereoselectivity of these reductions is influenced by the steric and electronic properties of both the substrate and the chiral reagent. rsc.orgrsc.org

Biocatalytic and Enzymatic Approaches to Enantiopure this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity and regioselectivity. illinois.edu

Transaminases (TAs), particularly ω-transaminases, are a key class of enzymes for chiral amine synthesis. illinois.eduworktribe.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or an amino acid) to a prochiral ketone or aldehyde acceptor. illinois.edu For the synthesis of this compound, 2-acetylfuran would serve as the amine acceptor. Both (S)- and (R)-selective ω-transaminases have been developed, allowing for the synthesis of either enantiomer of a chiral amine with high optical purity. illinois.edunih.gov Protein engineering and directed evolution have been instrumental in expanding the substrate scope of transaminases to include bulkier and more complex molecules. nih.gov

Whole-cell biocatalysis presents a cost-effective approach, as it circumvents the need for enzyme purification. For example, Lactobacillus paracasei has been utilized as a whole-cell biocatalyst for the asymmetric bioreduction of various ketones to their corresponding chiral alcohols with high conversion and enantiomeric excess. nih.govresearchgate.net These chiral alcohols can then be converted to the desired chiral amines. The development of robust whole-cell systems for the direct amination of furan-based aldehydes and ketones is an active area of research. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves the separation of enantiomers based on their differential interactions with a chiral resolving agent or a chiral stationary phase.

Diastereomeric Salt Formation and Fractional Crystallization

This technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic 1-(furan-2-yl)ethanamine (B1293880), a chiral acid such as (+)-tartaric acid or a derivative can be used as the resolving agent. libretexts.org The reaction of the racemic amine with the chiral acid forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystals, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and high enantiomeric purity. nih.govresearchgate.netnih.gov

| Racemic Mixture | Chiral Resolving Agent | Resulting Diastereomers | Separation Method | Final Product |

|---|---|---|---|---|

| (R/S)-1-(furan-2-yl)ethanamine | (+)-Tartaric Acid | (R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate | Fractional Crystallization | (S)-1-(furan-2-yl)ethan-1-amine |

Dynamic Kinetic Resolution and Deracemization Methodologies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical kinetic resolution. wikipedia.orgnih.gov DKR combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. nih.gov

In a typical DKR of a racemic amine, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer. nih.govnih.gov Simultaneously, a racemization catalyst, often a transition metal complex, interconverts the remaining enantiomer to the reactive one. nih.govprinceton.edu This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, allowing for a theoretical yield of 100% of the acylated product. wikipedia.org Subsequent hydrolysis of the amide yields the enantiopure amine. The success of a DKR process hinges on the compatibility and efficiency of both the resolution and racemization steps.

Deracemization methodologies aim to directly convert a racemic mixture into a single enantiomer without the need for a resolution step. These processes are still under development but hold great promise for efficient asymmetric synthesis.

| Racemic Substrate | Resolution Catalyst (Enzyme) | Racemization Catalyst | Acyl Donor | Product | Theoretical Yield |

|---|---|---|---|---|---|

| (R/S)-1-(furan-2-yl)ethanamine | Lipase (e.g., Candida antarctica lipase B) | Ruthenium complex | e.g., Isopropyl acetate | (S)-N-(1-(furan-2-yl)ethyl)acetamide | 100% |

Chromatographic Enantioseparation at Preparative Scale

The resolution of a racemic mixture of 1-(furan-2-yl)ethanamine represents a direct approach to obtaining the desired (S)-enantiomer. Preparative chromatography is a powerful technique for separating enantiomers on a larger scale, essential for supplying materials for further research and development. nih.gov The main technologies employed for this purpose are preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Counter-Current Chromatography (CCC). nih.gov

The success of these separations hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For primary amines like 1-(furan-2-yl)ethanamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are often effective. nih.gov Crown ethers are also particularly useful for the enantioseparation of primary amine compounds. durham.ac.uk In CCC, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the mobile phase to facilitate separation. nih.gov Optimization of the mobile phase composition, flow rate, temperature, and loading capacity is crucial for achieving high purity, throughput, and yield. nih.govnih.gov While specific preparative separation data for 1-(furan-2-yl)ethanamine is not extensively documented in publicly available literature, the general conditions can be extrapolated from methods used for structurally similar chiral amines.

Table 1: General Parameters for Preparative Chiral Chromatography of Primary Amines

| Parameter | HPLC | SFC | CCC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®), Pirkle-type | Polysaccharide-based | Liquid-liquid system (no solid support) |

| Mobile Phase | Hexane (B92381)/Alcohol mixtures, Polar-organic, Reversed-phase | Supercritical CO₂ with co-solvents (e.g., MeOH, EtOH) | Biphasic solvent system (e.g., Hexane/Ethyl Acetate/Aqueous Buffer) |

| Chiral Selector | Covalently bonded to silica (B1680970) | Covalently bonded to silica | Additive in mobile phase (e.g., Hydroxypropyl-β-cyclodextrin) |

| Detection | UV, MS | UV, MS | UV, MS |

| Key Advantages | Well-established, versatile | Fast, green (reduced organic solvent) | High loading capacity, no irreversible adsorption |

Asymmetric Amination and Functionalization of Prochiral Precursors

Asymmetric synthesis offers a more elegant and atom-economical route to this compound by creating the desired stereocenter from a prochiral starting material. Key strategies involve the enantioselective installation of the amine group or the asymmetric modification of a precursor that already contains the nitrogen atom.

Enantioselective electrophilic amination involves the reaction of a prochiral nucleophile, such as an enolate or its equivalent, with an electrophilic nitrogen source. For the synthesis of this compound, a potential precursor would be a furan-substituted enolate derived from an appropriate ketone or ester. The stereochemical outcome is controlled by a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst).

This methodology provides a powerful tool for C-N bond formation to establish a stereogenic carbon center. nih.gov The development of chiral organocatalysts, such as those based on proline or thiourea (B124793), has expanded the scope of these reactions, offering high enantioselectivities under mild conditions. rsc.org While this approach is conceptually applicable, specific examples detailing the enantioselective electrophilic amination of a furan-based prochiral precursor to directly yield this compound are not prominently featured in current literature.

A highly effective and widely explored strategy for synthesizing chiral amines is the asymmetric nucleophilic addition to carbon-nitrogen or carbon-oxygen double bonds. researchgate.netrug.nl This includes the catalytic asymmetric hydrogenation of imines and the addition of organometallic reagents.

Asymmetric Hydrogenation of Imines: The most direct method involves the asymmetric hydrogenation of a prochiral imine formed from 2-acetylfuran and a suitable amine source. nih.gov This reaction typically employs transition metal catalysts, such as iridium (Ir) or palladium (Pd), complexed with chiral phosphine (B1218219) ligands. capes.gov.brresearchgate.net The chiral ligand creates a stereically defined environment around the metal center, directing the delivery of hydrogen to one face of the imine, thereby producing one enantiomer of the amine in excess. youtube.com

Studies on the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines have demonstrated the efficacy of this approach. For instance, Ir-based catalysts have successfully hydrogenated various furan-containing imines to provide chiral amines with high enantioselectivity. acs.org The choice of the N-substituent on the imine, the chiral ligand, and the reaction conditions are critical for achieving high yields and enantiomeric excess (ee). acs.org

Table 2: Examples of Catalytic Asymmetric Hydrogenation for the Synthesis of Chiral Furyl Amines

| Catalyst / Ligand | Substrate (Imine) | Conditions | Yield | ee (%) | Reference |

| Ir/(S,S)-f-Binaphane | N-Benzyl-1-(furan-2-yl)ethan-1-imine | H₂ (pressure), Solvent | High | up to 90% | acs.org |

| Pd(OAc)₂ / Chiral Ligand | N-Tosyl-1-(furan-2-yl)ethan-1-imine | H₂ (pressure), Solvent | Good | High | researchgate.net |

| Ir-diamine / Chiral Phosphate | Acyclic Imines (general) | H₂ (pressure), Solvent | High | up to 99% | capes.gov.br |

Asymmetric Nucleophilic Addition: Another powerful method is the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary. wiley-vch.de The tert-butanesulfinamide (tBS) reagent, developed by Ellman, is exceptionally versatile for this purpose. yale.edunih.gov The synthesis involves the condensation of 2-acetylfuran with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Subsequent reduction of the C=N bond, for example with sodium borohydride, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinyl group to afford the free chiral amine. nih.gov

Alternatively, the nucleophilic addition of organometallic reagents (e.g., organolithium or Grignard reagents) to carbonyl compounds like 2-acetylfuran can generate a chiral alcohol, which can then be converted to the amine via methods like the Mitsunobu reaction or by activation and substitution, though controlling the stereochemistry at the amination step can be challenging. The nucleophilic addition of 2-furyllithium to L-serine derivatives has been explored as a route to related α-hydroxy-β-amino acids. mdpi.com

Total Synthesis Approaches Incorporating the this compound Moiety

The furan (B31954) ring is a structural motif present in a wide array of bioactive natural products, making it a common target in total synthesis. shareok.orgnih.gov Synthetic efforts often focus on constructing or modifying the furan core as a key strategic element. shareok.org

While the furan moiety itself is a key component in many complex natural products, including various alkaloids, the specific chiral fragment (1S)-1-(uran-2-yl)ethan-1-amine is not commonly reported as a direct precursor or integral part of the final structure in the total syntheses of major alkaloid families like the Amaryllidaceae or other complex natural products. durham.ac.ukresearchgate.netresearchgate.net Synthetic strategies for furan-containing natural products often involve the formation of the furan ring at an early stage or its generation from other precursors like hydroxyoxetanyl ketones. shareok.org Although chiral amines are crucial in many syntheses, the specific this compound building block has not been highlighted as a common intermediate in the surveyed literature for complex total synthesis endeavors. Its utility appears more pronounced as a component in the synthesis of targeted bioactive molecules and pharmaceuticals rather than as a recurring intermediate in the assembly of complex, polycyclic natural products.

Reaction Pathways and Derivatization Chemistry of 1s 1 Furan 2 Yl Ethan 1 Amine

Transformations at the Amine Functional Group

The primary amine group of (1S)-1-(furan-2-yl)ethan-1-amine is a key site for a variety of chemical transformations, enabling its use in the construction of diverse molecular architectures. These modifications are fundamental to its application in asymmetric synthesis and the creation of novel heterocyclic systems.

Acylation, Alkylation, and Sulfonylation for Chiral Auxiliary Formation

The temporary incorporation of a stereogenic unit to guide the stereochemical course of a reaction is a powerful strategy in asymmetric synthesis, and this compound is well-suited for this role. wikipedia.org The amine functionality can be readily derivatized through acylation, alkylation, and sulfonylation reactions to form chiral auxiliaries. wikipedia.orglibretexts.org These auxiliaries can then direct subsequent chemical transformations, leading to the preferential formation of one stereoisomer over another. wikipedia.org

For instance, acylation with an appropriate acid chloride or anhydride (B1165640) converts the amine into a chiral amide. Similarly, reaction with sulfonyl chlorides yields chiral sulfonamides. These derivatives, such as those based on tert-butanesulfinamide, have proven to be highly effective in a wide range of asymmetric syntheses. yale.edusigmaaldrich.com The steric and electronic properties of the resulting amide or sulfonamide influence the approach of reagents in subsequent reactions, thereby controlling the stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. wikipedia.org

Table 1: Examples of Amine Derivatization for Chiral Auxiliary Formation

| Reaction Type | Reagent Example | Derivative Formed | Application |

| Acylation | Acetyl chloride | Chiral amide | Asymmetric synthesis |

| Sulfonylation | p-Toluenesulfonyl chloride | Chiral sulfonamide | Asymmetric synthesis |

Formation of Chiral Imines, Enamines, and Heterocycles

The amine group of this compound can undergo condensation with carbonyl compounds to form chiral imines. These imines are valuable intermediates in their own right, participating in nucleophilic additions and cycloadditions to generate new stereocenters.

Furthermore, the amine can be a key component in the synthesis of various heterocycles. bohrium.com For example, multicomponent reactions involving the furan (B31954) ring, a thiol, and the amine functionality of a derivative can lead to the formation of substituted pyrroles under physiological conditions. bohrium.comresearchgate.net In one such reaction, the furan is oxidized to generate an intermediate that reacts sequentially with a thiol and an amine to form a stable N-pyrrole heterocycle. researchgate.net Enamines, which can be formed from the corresponding imines, are also important intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions. mdpi.com A method has been described for the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, which exist as an equilibrium of E- and Z-isomers. mdpi.com

Oxidative and Reductive Modifications of the Amine Moiety

The amine functionality can also be subjected to oxidative and reductive modifications. While direct oxidation of the amine can be complex, controlled oxidation can lead to the formation of N-oxides. For example, the oxidation of the reduction product of a Schiff base derived from furfural (B47365) and (+)-α-methylbenzylamine with m-chloroperoxybenzoic acid yields the corresponding N-oxide. researchgate.net

Reductive amination represents a significant pathway for the synthesis and modification of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.com While this is more commonly used for the synthesis of amines, related reductive processes can be applied to derivatives of this compound to modify their structure.

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system that exhibits distinct reactivity, particularly in electrophilic aromatic substitution and cycloaddition reactions. numberanalytics.comchemicalbook.com Its reactivity is greater than that of benzene, allowing reactions to occur under milder conditions. numberanalytics.comchemicalbook.compearson.com

Regioselective Electrophilic Aromatic Substitutions on the Furan-2-yl Moiety

The furan ring readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C5 position (the other α-position relative to the oxygen atom). pearson.comresearchgate.netpearson.comquora.com This regioselectivity is due to the greater stabilization of the carbocation intermediate formed upon electrophilic attack at the α-position compared to the β-position (C3 or C4). chemicalbook.compearson.comquora.commatanginicollege.ac.in Resonance structures show that the positive charge in the α-attack intermediate is more effectively delocalized, including onto the oxygen atom. chemicalbook.compearson.comquora.com

Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com For this compound, the aminoethyl substituent will influence the reactivity and may direct incoming electrophiles, though the inherent preference for the C5 position on the furan ring is a dominant factor.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |

| C2 (or C5) | 3 | More stable | Major |

| C3 (or C4) | 2 | Less stable | Minor |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comresearchgate.netmdpi.com However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes, and the cycloaddition is often reversible. matanginicollege.ac.inmdpi.comksu.edu.sa The reaction typically requires activated dienophiles or high pressure to proceed efficiently. nih.gov

In the context of this compound, the amine group can be tethered to a dienophile, setting the stage for an intramolecular Diels-Alder reaction. youtube.com This intramolecular approach can be highly effective, as it increases the effective concentration of the reacting partners and can lead to the formation of complex polycyclic structures with high stereocontrol. youtube.comresearchgate.net The stereochemistry of the resulting cycloadduct is influenced by the conformational constraints of the tether and the nature of the dienophile. youtube.com For example, intramolecular Diels-Alder reactions with a furan diene have been utilized in the synthesis of polycyclic pyrano[3,2-c]quinolin-5-one derivatives. researchgate.net While many Diels-Alder reactions favor the endo product, intramolecular reactions involving furans can sometimes favor the exo product due to steric constraints. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Furan Periphery

The furan ring, an electron-rich aromatic heterocycle, is amenable to various transition metal-catalyzed cross-coupling reactions. These methods provide a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds at specific positions on the furan scaffold, enabling the synthesis of highly substituted and functionalized derivatives of this compound.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of furan rings. nih.govresearchgate.netresearchgate.net Reactions such as the Suzuki, and Hiyama couplings allow for the introduction of aryl, and vinyl groups onto the furan core. nih.gov Typically, these reactions proceed via the coupling of a halogenated furan derivative with a suitable organometallic reagent. For instance, a 5-bromo derivative of this compound could be coupled with an arylboronic acid under Suzuki conditions to yield the corresponding 5-aryl derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities. rsc.org

C-H activation represents a more atom-economical approach to furan functionalization, as it circumvents the need for pre-halogenated starting materials. d-nb.info Transition metal catalysts, often from the platinum group, can selectively activate C-H bonds on the furan ring, which can then be coupled with a variety of partners. nih.gov The directing effect of the amine group or a derivative thereof can play a significant role in controlling the regioselectivity of C-H functionalization, typically favoring substitution at the C5 position. d-nb.info

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions on furan derivatives, which are analogous to transformations that could be applied to this compound.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Position of Functionalization | Reference |

| Suzuki Coupling | Pd(OAc)₂/Phosphine (B1218219) Ligand | Arylboronic acid | C5 | researchgate.net |

| Hiyama Coupling | PdCl₂/XantPhos | Organosilane | C2 | nih.govrsc.org |

| C-H Arylation | Pd(TFA)₂/Ag₂CO₃ | Aryl carboxylic acid | C5 | d-nb.info |

Stereochemical Integrity and Transformations in Reaction Cascades

A critical aspect of utilizing this compound in multi-step syntheses is the preservation or controlled manipulation of its stereochemistry. The chiral center benzylic to the furan ring is susceptible to racemization or inversion under certain reaction conditions. Therefore, understanding the factors that influence stereochemical outcomes is paramount for the successful application of this chiral building block.

Retention and Inversion of Configuration During Nucleophilic Displacements

For example, the conversion of the amine to a better leaving group, such as a tosylate or a halide, followed by nucleophilic displacement, would be expected to proceed with inversion of configuration if the reaction follows a direct S\N2 pathway. However, intramolecular participation by the furan oxygen or other neighboring groups can sometimes lead to retention of the original stereochemistry. The choice of solvent, nucleophile, and leaving group can all influence the stereochemical outcome of these transformations. wayne.edu

The following table illustrates the expected stereochemical outcome for common nucleophilic substitution scenarios.

| Reaction Type | Mechanism | Stereochemical Outcome |

| Direct Nucleophilic Substitution | S\N2 | Inversion |

| Double S\N2 Displacement | Two consecutive inversions | Retention |

| Neighboring Group Participation | Formation of cyclic intermediate | Retention |

Stereodivergent Synthesis Utilizing this compound Derivatives

The ability to access both enantiomers of a target molecule from a single chiral starting material is a powerful strategy in asymmetric synthesis known as stereodivergent synthesis. This compound and its derivatives are valuable starting points for such strategies. By carefully selecting reaction pathways that lead to either retention or inversion of configuration, it is possible to synthesize diastereomers or enantiomers of complex molecules.

One common approach involves using the amine as a chiral auxiliary. elsevierpure.com The amine is first coupled to a prochiral substrate, and a subsequent diastereoselective reaction is controlled by the stereochemistry of the amine. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. By choosing a reaction that proceeds with opposite stereocontrol, the other enantiomer can be accessed.

Furthermore, the furan ring itself can participate in stereodivergent transformations. For instance, diastereoselective additions to the furan ring or to substituents attached to it can be influenced by the existing stereocenter. By modifying the reaction conditions or the substrate, it is often possible to favor the formation of one diastereomer over another. These diastereomers can then be separated and carried forward in separate synthetic routes.

The development of stereodivergent methods using this compound expands the utility of this chiral building block, allowing for the efficient and controlled synthesis of a wider range of stereoisomerically pure compounds. nih.govresearchgate.net

Applications of 1s 1 Furan 2 Yl Ethan 1 Amine in Asymmetric Catalysis and Chiral Synthesis

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands operate by coordinating to a metal center, creating a chiral catalytic environment that forces a reaction to proceed enantioselectively. nih.gov The steric and electronic properties of the ligand are crucial for achieving high levels of stereocontrol. The structure of (1S)-1-(furan-2-yl)ethan-1-amine allows for its incorporation into various ligand scaffolds.

Phosphine-amine ligands are a prominent class of "hybrid" or "hemilabile" ligands that combine a soft phosphine (B1218219) donor with a hard amine donor. researchgate.net This combination can lead to unique reactivity and selectivity in metal catalysis. The synthesis of such ligands often involves the reaction of a chiral amine with a phosphine-containing electrophile, such as a chlorophosphine.

Starting from this compound, a straightforward condensation with chlorodiphenylphosphine (B86185) in the presence of a base would yield a chiral aminophosphine (B1255530) ligand. In this structure, the nitrogen atom, bearing the chiral furan-ethyl group, can coordinate to a metal center, while the phosphorus atom provides a strong binding site. These types of ligands have found broad utility in transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. sigmaaldrich.com The furan (B31954) moiety itself can offer additional coordination potential or steric influence.

Table 1: Representative Synthesis of a Phosphine-Amine Ligand

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | Chlorodiphenylphosphine | Anhydrous THF, Triethylamine, 0 °C to RT | (S)-N-(1-(furan-2-yl)ethyl)-P,P-diphenylphosphinous amide |

This table illustrates a general, plausible synthetic route.

Chiral imine (Schiff base) and diamine ligands are cornerstones of coordination chemistry and asymmetric catalysis. rsc.org They are readily synthesized via condensation reactions. The reaction of this compound with a suitable aldehyde or ketone generates a chiral imine ligand. For instance, condensation with 2-pyridinecarboxaldehyde (B72084) would produce a P,N-type ligand analogue where the imine nitrogen and the pyridine (B92270) nitrogen can chelate to a metal. Such ligands are effective in a variety of catalytic transformations.

Furthermore, this compound can serve as a building block for more complex chiral diamine ligands. rsc.org These are particularly important in asymmetric catalysis, forming stable chelate complexes with metals like rhodium, ruthenium, and copper, which are highly effective in reactions such as asymmetric hydrogenation and hydroamination. rsc.org

Table 2: Examples of Imine Ligands Derived from this compound

| Aldehyde/Ketone Component | Resulting Imine Ligand Type | Potential Catalytic Application |

| Salicylaldehyde | Salen-type precursor | Asymmetric epoxidation |

| 2-Pyridinecarboxaldehyde | Pyridyl-imine | Asymmetric hydrosilylation |

| Acetylacetone | β-Ketoimine | Lewis acid catalysis |

This table shows potential ligand types synthesized from the parent amine.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. nih.gov Chiral amines and their derivatives are among the most successful classes of organocatalysts. emorychem.science

Derivatives of this compound are promising candidates for organocatalysts. For example, its conversion to a secondary amine by reaction with a suitable electrophile could yield a catalyst for enamine catalysis, useful in reactions like the asymmetric α-functionalization of aldehydes and ketones. Alternatively, amide or thiourea (B124793) derivatives could function as hydrogen-bond donors, activating electrophiles and controlling the stereochemistry of nucleophilic additions. nih.gov These catalysts could be applied in asymmetric aldol (B89426), Mannich, or Michael reactions.

As a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This method is highly reliable and predictable. williams.edu this compound is an ideal candidate for this role.

The amine functionality of this compound allows it to be readily converted into an amide by reaction with a carboxylic acid or its derivative. This amide can then direct the stereochemistry of reactions at the α-carbon of the acyl group.

Aldol Reactions: In a classic Evans-type aldol reaction, the N-acyl derivative of the amine can be converted into a specific Z-enolate using a boron reagent. blogspot.comyoutube.com This enolate then reacts with an aldehyde. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, leading to the formation of one diastereomer preferentially. nih.govprinceton.edu The furan ring and the methyl group of the auxiliary would dictate the steric environment, controlling the facial selectivity.

Alkylation Reactions: Similarly, the enolate generated from the N-acyl derivative can be reacted with an alkyl halide. harvard.eduharvard.edu The chiral auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation. This method is a powerful tool for creating chiral quaternary carbon centers. nih.gov

Cycloaddition Reactions: In Diels-Alder reactions, the auxiliary can be attached to a dienophile, such as an acrylate. The chiral environment created by the auxiliary directs the approach of the diene, resulting in a highly diastereoselective cycloaddition. The furan ring of the auxiliary itself could potentially engage in stacking interactions, further influencing selectivity. nih.gov

Table 3: Representative Diastereoselective Reactions Using a this compound-based Auxiliary

| Reaction Type | Substrate | Electrophile | Typical Diastereomeric Ratio (d.r.) |

| Aldol Reaction | N-propionyl auxiliary | Benzaldehyde | >95:5 |

| Alkylation | N-propionyl auxiliary | Benzyl bromide | >97:3 |

| Diels-Alder | N-acryloyl auxiliary | Cyclopentadiene | >90:10 (endo/exo) |

This table presents expected outcomes based on established chiral auxiliary systems.

For a chiral auxiliary to be practical, its attachment and removal must be high-yielding and straightforward. williams.edu

Attachment: The auxiliary this compound is typically attached to a carboxylic acid substrate via standard amide bond forming conditions. This involves activating the carboxylic acid (e.g., as an acyl chloride or mixed anhydride) and reacting it with the amine. williams.edu

Cleavage: After the diastereoselective reaction, the auxiliary must be cleaved without racemizing the newly formed stereocenter. Several methods are available for the hydrolysis of the amide bond. While simple basic hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) can be effective, it sometimes leads to undesired side reactions or requires harsh conditions. researchgate.net A milder and often more selective method involves the use of lithium hydroperoxide (LiOOH), which preferentially attacks the exocyclic acyl group, releasing the chiral carboxylic acid product and allowing for the recovery of the parent chiral amine auxiliary for reuse. williams.eduresearchgate.net Other methods include reductive cleavage with agents like lithium aluminum hydride to yield the corresponding alcohol.

Role as a Chiral Building Block for Complex Molecules

The inherent chirality of this compound makes it an invaluable starting material for the synthesis of more elaborate and structurally diverse molecules. researchgate.netsigmaaldrich.comnih.gov Its amine functionality provides a reactive handle for a multitude of chemical transformations, while the furan moiety can participate in various cycloaddition and substitution reactions, further expanding its synthetic utility.

Enantioselective Construction of Key Stereocenters in Pharmaceutical Intermediates

The precise introduction of stereocenters is a critical aspect of modern drug discovery and development, as the therapeutic efficacy and safety of a drug are often dictated by its specific three-dimensional arrangement. Chiral amines, in general, are crucial in asymmetric synthesis, with over 80% of all drugs and drug candidates containing amine functionality. yale.edu this compound, in particular, serves as a valuable precursor for establishing the correct stereochemistry in pharmaceutical intermediates. researchgate.netsigmaaldrich.comchemscene.com

The furan ring within this chiral amine can engage in π-π interactions, which can help in stabilizing transition states during catalytic processes, thereby influencing the stereochemical outcome of a reaction. This has been demonstrated in the synthesis of chiral heterocyclic alcohols, which are important precursors for a range of pharmaceuticals, including antibiotics and anticancer drugs. researchgate.net For instance, the asymmetric bioreduction of a related precursor, 1-(furan-2-yl)propan-1-one, using whole-cell biocatalysts like Lactobacillus paracasei, has yielded the corresponding (S)-alcohol with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net This highlights the potential of furan-containing chiral molecules in biocatalytic routes to enantiopure pharmaceutical building blocks.

The following table summarizes the utility of furan-containing chiral compounds in the synthesis of pharmaceutical precursors:

| Precursor | Biocatalyst/Method | Product | Enantiomeric Excess (ee) | Application |

| 1-(furan-2-yl)propan-1-one | Lactobacillus paracasei BD101 | (S)-1-(furan-2-yl)propan-1-ol | >99% | Precursor for sugar analogues, antibiotics, tirantamycines, and anticancer drugs. researchgate.net |

| 1-(benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | (S)-1-(benzofuran-2-yl)ethanol | >99.9% | Valuable chiral intermediary for drug production. researchgate.net |

Incorporation into Macrocyclic and Polycyclic Chiral Scaffolds

The structural rigidity and defined stereochemistry of this compound also make it an attractive component for the construction of complex macrocyclic and polycyclic frameworks. These sophisticated architectures are of significant interest in materials science and medicinal chemistry due to their unique shapes and potential for creating specific binding pockets.

Recent research has focused on the synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds (PACs). nih.gov These molecules exhibit interesting photophysical properties and serve as rigid chiral scaffolds. The furan unit, being more electron-rich and less aromatic than its thiophene (B33073) counterpart, can significantly influence the electronic and photophysical properties of the resulting polycyclic system. nih.gov The synthesis of these complex structures often involves a multi-step sequence where the furan-containing chiral piece is strategically introduced. For example, enantiopure spiro[indeno[1,2-b] nih.govbenzofuran-10,10′-indeno[1,2-b] nih.govbenzothiophene] has been successfully synthesized and further transformed into its S,S-dioxide derivative and a pyrrole-containing analog through aromatic metamorphosis. nih.gov This demonstrates the versatility of the furan moiety in building intricate, three-dimensional chiral structures.

The following table outlines the synthesis of a furan-containing chiral spiro-fused PAC:

| Starting Material | Reagents | Product | Yield |

| 3-Bromo-2-(bromophenyl)-1-benzothiophene (4) and ester (5) | BuLi, then Friedel-Crafts acylation/cyclization | rac-spiro[indeno[1,2-b] nih.govbenzofuran-10,10′-indeno[1,2-b] nih.govbenzothiophene] (rac-1) | Not specified |

| rac-1 | mCPBA | rac-2 (S,S-dioxide derivative) | 96% nih.gov |

| rac-2 | Aniline (B41778), KHMDS | rac-3 (pyrrole-containing analog) | 64% nih.gov |

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of 1s 1 Furan 2 Yl Ethan 1 Amine

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers. biu.ac.ilkud.ac.inwikipedia.org

Circular Dichroism (CD) Spectroscopy and Computational CD Predictions

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. biu.ac.il This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. libretexts.org For (1S)-1-(furan-2-yl)ethan-1-amine, the CD spectrum is characterized by specific positive or negative bands at particular wavelengths, which are directly related to its absolute configuration.

To definitively assign the absolute configuration, experimental CD spectra are often compared with those predicted by computational methods. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the theoretical CD spectrum of a molecule with a known stereochemistry. By comparing the calculated spectrum of the (S)-enantiomer with the experimentally obtained spectrum, a strong correlation confirms the absolute configuration of the synthesized or isolated compound. researchgate.netnih.gov The process involves:

Conformational Search: Identifying the most stable conformations of the molecule.

TD-DFT Calculation: Computing the CD spectrum for each significant conformer.

Boltzmann Averaging: Weighting the contribution of each conformer's spectrum based on its relative energy to obtain the final predicted spectrum.

A good agreement between the experimental and predicted spectra in terms of the sign and position of the Cotton effects provides robust evidence for the assigned absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD) Studies and Their Applications

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.orgslideshare.net An ORD curve provides information about the stereochemistry of a chiral molecule. libretexts.org For a chiral compound like this compound, the ORD curve will show a characteristic pattern. A plain curve shows a gradual increase or decrease in rotation with changing wavelength, while a curve exhibiting a Cotton effect shows a peak and a trough in the vicinity of an absorption band. libretexts.orgslideshare.net

The sign of the Cotton effect in an ORD curve (positive or negative) is directly related to the absolute configuration of the enantiomer. libretexts.org Historically, ORD was a primary method for assigning absolute configurations before the widespread availability of CD spectroscopy. While CD spectroscopy is often preferred for its higher resolution of individual electronic transitions, ORD remains a valuable complementary technique. The relationship between ORD and CD is described by the Kronig-Kramers transforms, meaning the data from one technique can be mathematically converted to the other. wikipedia.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy is generally "blind" to chirality in an achiral environment, advanced NMR techniques, often employing chiral auxiliaries, are powerful tools for determining enantiomeric excess and elucidating detailed conformational information. nih.govyoutube.com

Enantiomeric Excess Determination Using Chiral Shift Reagents and Chiral Solvating Agents

To determine the enantiomeric excess (e.e.) of a sample of 1-(furan-2-yl)ethan-1-amine, chiral additives are used to induce diastereomeric interactions that result in separate NMR signals for the two enantiomers.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), which are chiral Lewis acids. chemistnotes.comlibretexts.org When a CSR is added to a solution of the chiral amine, it forms temporary diastereomeric complexes. This interaction causes different chemical shifts for the corresponding protons in the (R)- and (S)-enantiomers, allowing for their distinct signals to be resolved in the ¹H NMR spectrum. chemistnotes.com The integration of these separated signals directly provides the enantiomeric ratio and thus the e.e. of the sample.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric solvates with the enantiomers of the analyte. nih.gov This interaction creates a different chiral environment for each enantiomer, leading to small but measurable differences in their chemical shifts. The choice of the appropriate CSA is crucial for achieving good separation of the signals.

| Technique | Principle | Advantages | Considerations |

| Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with a paramagnetic lanthanide reagent, inducing large chemical shift differences. chemistnotes.comlibretexts.org | Large separation of signals, relatively easy to interpret. | Can cause line broadening, especially at higher concentrations. chemistnotes.com |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates, leading to small chemical shift differences. nih.gov | Minimal line broadening. | Smaller signal separation, may require higher field NMR instruments for resolution. |

Multidimensional NMR Techniques for Detailed Conformational Elucidation

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the preferred conformation of this compound in solution. NOESY experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of different parts of the molecule. This information, when combined with computational modeling, provides a detailed picture of the molecule's conformational landscape, which is crucial for understanding its reactivity and interactions with other chiral molecules. nih.gov

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the gold standard for determining the enantiomeric purity of chiral compounds with high accuracy and precision. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating enantiomers. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers of 1-(furan-2-yl)ethan-1-amine. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the separation of a wide range of chiral amines. nih.govresearchgate.net Crown ether-based CSPs are also known to be very useful for the resolution of racemic compounds containing a primary amino group. researchgate.net

Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation. gcms.cz Similar to chiral HPLC, it utilizes a chiral stationary phase. For volatile amines like 1-(furan-2-yl)ethan-1-amine, GC can be a very efficient method. Often, the amine is derivatized, for example, by acylation, to improve its volatility and chromatographic behavior on the chiral column. wiley.com Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of chiral amines. wiley.com

| Chromatographic Method | Stationary Phase Type | Typical Mobile/Carrier Phase | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose), Crown ether-based mdpi.comnih.govresearchgate.net | n-Hexane/Alcohol mixtures, Polar-organic solvents mdpi.comresearchgate.net | UV, MS |

| Chiral GC | Cyclodextrin (B1172386) derivatives wiley.com | Inert gas (e.g., Helium, Hydrogen) wiley.com | FID, MS |

The development of a robust chromatographic method involves screening different chiral columns and optimizing the mobile phase or temperature program to achieve baseline separation of the enantiomers, which is essential for accurate quantification of the enantiomeric excess. mdpi.comwiley.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The enantioselective separation of chiral amines, such as 1-(furan-2-yl)ethanamine (B1293880), is frequently accomplished using HPLC with chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high chiral recognition capabilities. registech.comnih.gov The development of a robust and reliable HPLC method requires a systematic approach to selecting the appropriate chiral column and mobile phase composition.

Method Development:

The initial phase of method development involves screening various polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. nih.gov The choice of mobile phase is crucial for achieving optimal separation. Normal-phase chromatography, utilizing eluents like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is a common starting point. registech.com The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce retention times for basic analytes like amines by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com

For primary amines, including 1-(furan-2-yl)ethanamine, cyclofructan-based CSPs have also demonstrated high success rates for enantiomeric separation, particularly in the polar organic mode with mobile phases like acetonitrile (B52724) and methanol (B129727). rsc.org The selection between normal-phase, polar organic, or reversed-phase modes depends on the specific analyte and the CSP. registech.com

A study on the enzymatic synthesis of furfurylamines from biomass utilized a chiral HPLC method to determine the enantiomeric excess of a related Cbz-protected amine. yakhak.org This method employed a Chiralcel OD column with an isocratic mobile phase of 4% 2-propanol in hexane. yakhak.org While not for the free amine, this demonstrates the utility of polysaccharide-based CSPs for this class of compounds.

Method Validation:

Once a suitable separation is achieved, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability and accuracy for its intended purpose. registech.comnih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and any impurities. gcms.cz This is demonstrated by achieving baseline separation of the enantiomers.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations. For instance, a method for an enantiomeric impurity might be linear over a range of 0.0003 mg/mL to 0.0045 mg/mL.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking the sample with a known amount of the enantiomer.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra- and inter-day precision assays are performed to assess the method's reproducibility over short and long periods. nih.gov

LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

The table below illustrates typical parameters for a validated chiral HPLC method for the analysis of a chiral amine.

| Parameter | Specification | Finding |

| Column | Chiralpak IE | Provides baseline separation. |

| Mobile Phase | 20% 2-propanol in hexane with 0.1% DEA | Optimal resolution and peak shape. |

| Flow Rate | 1.0 mL/min | Consistent retention times. |

| Detection | UV at 254 nm | Sufficient sensitivity. |

| Linearity (r²) | ≥ 0.999 | Excellent correlation. |

| Accuracy (Recovery) | 98.0% - 102.0% | High degree of accuracy. |

| Precision (RSD) | ≤ 2.0% | High degree of precision. |

| LOQ | 0.05% | Sufficiently sensitive for impurity analysis. |

This table represents a hypothetical validated method based on typical findings for chiral amine separations.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography is another powerful technique for the enantioselective analysis of volatile chiral compounds. sci-hub.se For amines like this compound, derivatization is often required to improve volatility and thermal stability, as well as to enhance chiral recognition on the stationary phase. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

Chiral Stationary Phases for GC:

Cyclodextrin-based CSPs are the most widely used for chiral GC separations. nih.gov These are cyclic oligosaccharides that can be derivatized to create a chiral cavity, allowing for differential interactions with the enantiomers of an analyte. The choice of the specific cyclodextrin derivative and the polysiloxane in which it is dissolved can significantly impact the separation.

A study on the asymmetric reduction of 2-acetylfuran (B1664036) to produce (R)- and (S)-1-(furan-2-yl)ethanol, the corresponding alcohol of the amine , utilized chiral gas chromatography for enantiomeric excess determination. researchgate.net This provides a strong indication of a suitable starting point for the analysis of the amine.

Research Findings:

In the aforementioned study, the enantiomers of the O-acetyl derivative of 1-(furan-2-yl)ethanol (B57011) were separated on a Chrompack Chiralsil-Dex-CB column (30 m × 0.25 mm × 0.25 µm). researchgate.net The GC analysis showed distinct retention times for the two enantiomers, allowing for their quantification. researchgate.net While this analysis was performed on the alcohol, the structural similarity suggests that a similar cyclodextrin-based column would be effective for the trifluoroacetylated derivative of 1-(furan-2-yl)ethanamine.

The table below summarizes the reported GC conditions and findings for the closely related 1-(furan-2-yl)ethanol enantiomers, which can be extrapolated for the analysis of the target amine.

| Parameter | Value |

| Column | Chrompack Chiralsil-Dex-CB |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Analyte | O-acetyl derivative of 1-(furan-2-yl)ethanol |

| Retention Time (R-enantiomer) | 28.8 min |

| Retention Time (S-enantiomer) | 28.0 min |

Data adapted from a study on the synthesis of the corresponding chiral alcohol. researchgate.net

The separation mechanism on these CSPs involves a combination of interactions, including inclusion complexation within the cyclodextrin cavity, hydrogen bonding, and dipole-dipole interactions between the analyte and the derivatized cyclodextrin. nih.gov

Theoretical and Computational Investigations of 1s 1 Furan 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. For a chiral compound like (1S)-1-(furan-2-yl)ethan-1-amine, these methods are crucial for understanding the origins of stereoselectivity in its reactions and for analyzing its conformational preferences.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is extensively used to determine the ground state geometries of molecules and the transition states of reactions.

Detailed research findings show that DFT calculations are instrumental in assigning the absolute configuration of chiral primary amines. nih.govfrontiersin.org A common strategy involves derivatizing the amine with a chiral agent, followed by computational analysis of the resulting diastereomers. For instance, a method has been developed using an α-fluorinated phenylacetic acid derivative as a chiral derivatizing agent. The amine reacts to form two diastereomeric amides, and the difference in the ¹⁹F NMR chemical shifts between these amides is measured experimentally. nih.gov DFT calculations are then performed to model the ground state geometries of these diastereomeric amides and to calculate their respective NMR chemical shifts. nih.govresearchgate.net By comparing the sign (positive or negative) of the experimentally measured chemical shift difference with the computationally predicted value, the absolute configuration of the original amine can be unambiguously assigned. nih.govresearchgate.net This approach avoids potential misassignments that can arise from purely empirical models. frontiersin.org

While a specific DFT study on the ground state geometry of this compound itself is not prominently documented in the reviewed literature, the methodology is directly applicable. Such a study would involve optimizing the coordinates of the molecule to find the lowest energy conformation, considering the rotation around the C-C and C-N bonds. The furan (B31954) ring, the ethyl group, and the amine group can adopt various relative orientations, and DFT would identify the most stable arrangement and the energy barriers between different conformers.

Table 1: Application of DFT in the Analysis of Chiral Amines

| Computational Task | DFT Functional/Method | Basis Set | Property Calculated | Application | Reference |

|---|---|---|---|---|---|

| Geometry Optimization | Varies (e.g., M06-2X) | Varies (e.g., 6-311++G(3df,2p)) | Ground state and transition state structures | Finding the most stable molecular conformations and reaction pathways. | mdpi.com |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Varies | ¹⁹F NMR chemical shift differences (Δδ) | Assigning absolute configuration of chiral amines after derivatization. | nih.govresearchgate.net |

| Reaction Energetics | M06-2X, CCSD(T) | 6-311++G(3df,2p) | Reaction energies, activation barriers | Elucidating reaction mechanisms and predicting product distributions. | mdpi.com |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio and semi-empirical methods are also employed to study the electronic structure of molecules. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters and can achieve very high accuracy, though at a significant computational cost. researchgate.net They are often used as benchmarks for less computationally demanding methods like DFT. researchgate.net Studies on other chiral systems have used ab initio methods to investigate properties that depend on a precise description of electron correlation. researchgate.netarxiv.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. researchgate.net This speed allows for the study of larger molecular systems or longer timescale dynamics. They are particularly useful for initial conformational searches before refining the results with higher-level DFT or ab initio calculations. For amides derived from chiral amines, semi-empirical, ab initio, and DFT calculations have been used in concert to establish conformational models that explain spectroscopic data. researchgate.net

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

Exploration of Conformational Landscapes and Interconversions

For a flexible molecule like this compound, MD simulations can map out its conformational landscape. The molecule is not static; the furan ring and the aminoethyl side chain can rotate relative to each other. An MD simulation would reveal the preferred orientations (conformers), the lifetime of each conformer, and the pathways for interconversion between them.

MD simulations are particularly powerful in studying chiral recognition mechanisms, for example, in chromatography. mdpi.com A simulation could model the interaction of both (S)- and (R)-enantiomers of 1-(furan-2-yl)ethanamine (B1293880) with a chiral stationary phase. By analyzing the simulation trajectories and calculating properties like the binding free energy for each enantiomer, researchers can understand why one is retained longer than the other, leading to their separation. nsf.gov These simulations can identify the specific intermolecular interactions—such as hydrogen bonds or π-π stacking—that are responsible for the enantioselective binding. nsf.gov

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Computational studies can model these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation box.

Computational studies on other flexible molecules like dopamine (B1211576) have shown that gas-phase calculations can yield different conformational preferences compared to calculations that include solvent effects. umn.edu For instance, an anti-conformation might be energetically unfavorable in the gas phase but becomes a significant contributor in an aqueous solution. umn.edu Similarly, MD simulations in explicit solvents like water, chloroform, or methanol (B129727) can reveal how the conformational equilibrium of a solute shifts in different chemical environments. rsc.org For this compound, simulations could predict how its shape changes between a non-polar solvent, where intramolecular hydrogen bonding might be favored, and a polar solvent like water, which would compete for hydrogen bonds.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For reactions involving this compound, computational studies can clarify its role as either a nucleophile or a chiral catalyst. For example, in a reaction where the amine group acts as a nucleophile, DFT calculations can model the approach to an electrophile, the formation of the transition state, and the energy barrier to reaction. DFT studies on the reaction of aniline (B41778) derivatives with radicals show that it is possible to determine which reaction pathway is dominant, such as H-abstraction from the amine group versus addition to the aromatic ring. mdpi.com

The furan moiety also has distinct reactivity. DFT calculations on furan itself show that the oxygen atom can act as a nucleophilic electron donor, coordinating to electrophilic species like metal catalysts. mdpi.com In reactions involving both the furan and amine groups, such as a proposed furan-thiol-amine multicomponent reaction, computational modeling could verify the proposed mechanistic pathway, which involves oxidation of the furan ring followed by nucleophilic attack. researchgate.net For reactions where the amine acts as a chiral catalyst, DFT calculations can reveal the structure of the catalyst-substrate complex and explain the origin of enantioselectivity by comparing the transition state energies leading to the different stereoisomeric products. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(furan-2-yl)ethanamine |

| Dopamine |

| Aniline |

Transition State Characterization and Reaction Pathway Elucidation

The enantioselective synthesis of this compound relies on a catalyst or chiral auxiliary that can effectively differentiate between the two enantiotopic faces of a prochiral precursor, such as 2-acetylfuran (B1664036). The key to this differentiation lies in the transition state (TS) of the rate-determining step of the reaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these transition states.

By modeling the interaction between the substrate, the catalyst, and the reagents, chemists can build a detailed picture of the reaction pathway. This includes identifying the structures of intermediates and transition states, as well as their relative energies. The calculated energy barriers for the formation of the (S)- and (R)-enantiomers can then be compared to predict the enantiomeric excess (ee) of the reaction. A higher energy barrier for the formation of the (R)-enantiomer would indicate that the formation of the (S)-enantiomer is kinetically favored.

For instance, in the asymmetric synthesis of chiral amines, computational studies have been used to elucidate the mechanism of action of various catalysts. nih.gov These studies often reveal that the stereochemical outcome is determined by a combination of steric and electronic interactions in the transition state. For example, a DFT study on the aminocatalytic atroposelective desymmetrization of maleimides revealed that the stereoselectivity was governed by steric and dispersion interactions established by the catalyst. nih.gov

Table 1: Representative Data from a Hypothetical DFT Study on the Asymmetric Amination of 2-Acetylfuran

| Parameter | (S)-Transition State | (R)-Transition State |

| Relative Free Energy (kcal/mol) | 0.0 | +2.5 |

| Key Interatomic Distance (Å) | 2.1 | 2.8 |

| Description | Favorable steric interactions between the catalyst and the furan ring. | Unfavorable steric clash between the catalyst and the methyl group. |

This table is a hypothetical representation of data that could be obtained from a DFT study. The values are for illustrative purposes only.

The elucidation of the reaction pathway also involves mapping the entire energy profile of the reaction, from reactants to products. This can help identify any potential side reactions or intermediates that could affect the yield and selectivity of the desired product.

Rational Design of Chiral Catalysts and Auxiliaries Based on Computational Models